molecular formula C19H17NO2S B2899673 N-(furan-3-ylmethyl)-N-(thiophen-2-ylmethyl)cinnamamide CAS No. 1428382-30-2

N-(furan-3-ylmethyl)-N-(thiophen-2-ylmethyl)cinnamamide

Katalognummer: B2899673
CAS-Nummer: 1428382-30-2
Molekulargewicht: 323.41
InChI-Schlüssel: HYKJNVFXTRNEKA-CMDGGOBGSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

N-(furan-3-ylmethyl)-N-(furan-3-ylmethyl)-N-(thiophen-2-ylmethyl)cinnamamide (CAS 1428382-30-2) is a synthetic cinnamamide derivative with a molecular formula of C 19 H 17 NO 2 S and a molecular weight of 323.4 g/mol . This compound features a cinnamoyl backbone, a structure recognized for its broad pharmacological potential, and is substituted with furan-3-ylmethyl and thiophen-2-ylmethyl groups on the nitrogen atom . Cinnamamide derivatives are a key area of investigation in antimicrobial research due to the severity of infectious diseases and rising resistance to existing drugs . Studies on synthetic cinnamides indicate that they can exhibit potent antifungal and antibacterial activities, functioning through mechanisms that may include direct interaction with ergosterol in the fungal plasma membrane and disruption of the cell wall . The compound's structure, characterized by its α,β-unsaturated amide moiety and heteroaromatic substitutions, provides a valuable scaffold for exploring new bioactive substances and structure-activity relationships (SAR) in medicinal chemistry . This product is intended for research purposes as a building block or reference standard in the discovery and development of novel antimicrobial agents . It is supplied For Research Use Only and is not intended for diagnostic or therapeutic applications. Proper handling and storage in accordance with laboratory safety guidelines are required. For specific storage and shipping conditions, such as cold-chain transportation, please refer to the product documentation or contact the supplier, as these may vary .

Eigenschaften

IUPAC Name

(E)-N-(furan-3-ylmethyl)-3-phenyl-N-(thiophen-2-ylmethyl)prop-2-enamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H17NO2S/c21-19(9-8-16-5-2-1-3-6-16)20(13-17-10-11-22-15-17)14-18-7-4-12-23-18/h1-12,15H,13-14H2/b9-8+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HYKJNVFXTRNEKA-CMDGGOBGSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C=CC(=O)N(CC2=COC=C2)CC3=CC=CS3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C(C=C1)/C=C/C(=O)N(CC2=COC=C2)CC3=CC=CS3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H17NO2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

323.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biologische Aktivität

N-(furan-3-ylmethyl)-N-(thiophen-2-ylmethyl)cinnamamide is a compound with the molecular formula C19H17NO2S and a molecular weight of 323.41 g/mol. This compound has garnered attention in scientific research due to its potential biological activities, particularly in the fields of antimicrobial and anticancer research.

Chemical Structure

The structure of N-(furan-3-ylmethyl)-N-(thiophen-2-ylmethyl)cinnamamide features a cinnamamide backbone, which is known for its diverse biological properties. The presence of furan and thiophene rings contributes to its chemical reactivity and biological interactions.

Biological Activity Overview

Research on the biological activity of N-(furan-3-ylmethyl)-N-(thiophen-2-ylmethyl)cinnamamide indicates several potential therapeutic applications:

  • Antimicrobial Activity : Compounds with similar structures have been reported to exhibit antibacterial properties, particularly against Escherichia coli and other pathogens . The mechanism is believed to involve disruption of bacterial cell wall synthesis.
  • Anticancer Potential : Preliminary studies suggest that this compound may possess anticancer activity, potentially through the inhibition of key signaling pathways involved in cancer cell proliferation and survival .
  • Kinase Inhibition : The compound's structural analogs have shown inhibitory effects on various kinases, which are critical in cancer progression and inflammation. For instance, related compounds have demonstrated significant inhibition rates against kinases such as DDR1 and DDR2 .

Antimicrobial Studies

A study evaluating the antimicrobial efficacy of related cinnamamide derivatives found that certain structural modifications enhanced their activity against Mycobacterium tuberculosis, with minimum inhibitory concentrations (MICs) ranging from 5 to 95 μM . While specific data for N-(furan-3-ylmethyl)-N-(thiophen-2-ylmethyl)cinnamamide is limited, it is reasonable to hypothesize similar activity based on its structural characteristics.

Anticancer Mechanisms

In vitro studies have indicated that compounds with similar functionalities can induce apoptosis in cancer cells through various mechanisms:

  • Activation of caspases
  • Inhibition of NF-kB signaling pathways
  • Modulation of MAPK pathways (ERK1/2 and JNK) leading to altered cell fate decisions .

Data Table: Biological Activities

Activity TypeCompound NameObserved EffectReference
AntimicrobialN-(furan-3-ylmethyl)-N-(thiophen-2-ylmethyl)cinnamamidePotential antibacterial activity
AnticancerRelated cinnamamide derivativesInduction of apoptosis
Kinase InhibitionAnalogous compoundsInhibition of DDR1 and DDR2

Case Studies

  • Antimicrobial Efficacy : A series of cinnamamide derivatives were synthesized and tested against various bacterial strains. The study highlighted that modifications at the furan and thiophene positions significantly impacted their antimicrobial potency, suggesting that N-(furan-3-ylmethyl)-N-(thiophen-2-ylmethyl)cinnamamide could exhibit similar or enhanced activity .
  • Cancer Cell Line Studies : Research involving related compounds demonstrated a dose-dependent inhibition of cell viability in cancer cell lines, with mechanisms involving the suppression of pro-inflammatory cytokines such as IL-6 and TNF-alpha, indicating potential anti-inflammatory properties alongside anticancer effects .

Wissenschaftliche Forschungsanwendungen

Research highlights several potential therapeutic applications:

Anticancer Potential

Preliminary studies indicate that this compound may possess anticancer activity. In vitro studies on related compounds have demonstrated mechanisms such as:

  • Induction of apoptosis via activation of caspases.
  • Inhibition of NF-kB signaling pathways.
  • Modulation of MAPK pathways (ERK1/2 and JNK), leading to altered cell fate decisions.

Kinase Inhibition

Analogous compounds have shown inhibitory effects on various kinases critical in cancer progression and inflammation, including DDR1 and DDR2. This suggests that N-(furan-3-ylmethyl)-N-(thiophen-2-ylmethyl)cinnamamide may also inhibit these targets, contributing to its anticancer effects.

Data Table: Biological Activities

Activity TypeCompound NameObserved EffectReference
AntimicrobialN-(furan-3-ylmethyl)-N-(thiophen-2-ylmethyl)cinnamamidePotential antibacterial activity
AnticancerRelated cinnamamide derivativesInduction of apoptosis
Kinase InhibitionAnalogous compoundsInhibition of DDR1 and DDR2

Antimicrobial Efficacy

A study synthesized various cinnamamide derivatives and tested them against bacterial strains. Modifications at the furan and thiophene positions significantly impacted their antimicrobial potency. While specific data for N-(furan-3-ylmethyl)-N-(thiophen-2-ylmethyl)cinnamamide is lacking, it is reasonable to hypothesize similar or enhanced activity based on its structure.

Cancer Cell Line Studies

Research involving related compounds demonstrated dose-dependent inhibition of cell viability in cancer cell lines. Mechanisms included suppression of pro-inflammatory cytokines such as IL-6 and TNF-alpha, indicating potential anti-inflammatory properties alongside anticancer effects.

Vergleich Mit ähnlichen Verbindungen

Structural Analogues and Substituent Effects

Table 1 highlights key structural analogues of Compound X, emphasizing substituent variations and their biological or physicochemical impacts.

Table 1: Structural Comparison of Compound X with Analogues

Compound Name Core Structure Substituents Key Properties/Activities Reference
Compound X Cinnamamide Furan-3-ylmethyl, Thiophen-2-ylmethyl Hypothesized antimicrobial/antiviral activity (based on heterocycles)
N-(Thiazol-2-yl)cinnamamide Cinnamamide Thiazol-2-yl SARS-CoV-2 Mpro inhibition (IC₅₀ = 1.2–8.7 μM)
N-Methyl-N-(thiazol-2-yl)cinnamamide Cinnamamide Thiazol-2-yl, Methyl Enhanced enzyme inhibition vs. non-methylated analogues
2-(4-Methylphenoxy)-N-(1H-pyrazol-3-yl)-N-(thiophen-2-ylmethyl)acetamide Acetamide Pyrazol-3-yl, Thiophen-2-ylmethyl Cooling sensation; GRAS status for flavoring
N-(4-Chloro-2-mercaptophenylsulfonyl)cinnamamide Cinnamamide 4-Chloro-2-mercaptophenylsulfonyl Antibacterial (MIC = 0.5–8 μg/mL)

Key Observations :

  • Core Structure : Cinnamamide derivatives generally exhibit stronger bioactivity (e.g., antimicrobial, enzyme inhibition) than acetamide analogues, likely due to the conjugated α,β-unsaturated carbonyl system .
  • N-Methylation : Methylation of the amide nitrogen (e.g., in N-methyl-thiazolyl cinnamamides) often improves metabolic stability and target binding .

Antimicrobial Activity :

  • N-(Thiazol-2-yl)cinnamamides show moderate to strong antibacterial activity, with MIC values as low as 0.5 μg/mL against Staphylococcus aureus .
  • Compound X’s thiophene and furan substituents may confer antifungal activity, as seen in phthalimide-cinnamamides with aromatic methoxy groups .

Anticancer Potential:

  • Fluorine- or chlorine-substituted cinnamamides demonstrate cytotoxicity against cancer cell lines (e.g., IC₅₀ = 2.1 μM for N-(4-bromophenylthiazol-2-yl)cinnamamide) .
  • The thiophene moiety in Compound X could mimic bioactive heterocycles in kinase inhibitors, warranting further investigation .

Enzyme Inhibition :

  • Thiazole-based cinnamamides inhibit SARS-CoV-2 main protease (Mpro) via binding to the catalytic dyad (Cys145-His41) .
  • Compound X’s dual heterocycles may target similar enzymatic pockets, though empirical validation is needed.

Vorbereitungsmethoden

Carbodiimide-Mediated Amide Bond Formation

The use of 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) with 4-dimethylaminopyridine (DMAP) is a benchmark for amide synthesis. This method activates cinnamic acid’s carboxyl group, facilitating nucleophilic attack by the amine. For N-(furan-3-ylmethyl)-N-(thiophen-2-ylmethyl)cinnamamide, this approach requires prior synthesis of the secondary amine, followed by coupling under anhydrous conditions.

Metal-Free Coupling Using Thiuram Disulfide

A patent-pending method employs thiuram disulfide and cinnamic acid in organic solvents, bypassing traditional coupling agents. This route avoids metal catalysts, aligning with green chemistry principles, though mechanistic details remain proprietary.

Preparation of N-(Furan-3-ylmethyl)-N-(Thiophen-2-ylmethyl)Amine

The secondary amine precursor is synthesized via sequential alkylation or reductive amination.

Sequential Alkylation of Ammonia

  • Step 1: Synthesis of Furan-3-ylmethyl Chloride
    Furan-3-ylmethanol reacts with thionyl chloride (SOCl₂) in dichloromethane, yielding furan-3-ylmethyl chloride. The reaction is quenched with ice water, and the product is extracted with ethyl acetate.

  • Step 2: Alkylation with Thiophen-2-ylmethyl Chloride
    Ammonia gas is bubbled into a tetrahydrofuran (THF) solution containing furan-3-ylmethyl chloride and sodium hydride (NaH) at 0°C. After 1 hour, thiophen-2-ylmethyl chloride is added dropwise, and the mixture is stirred at room temperature for 12 hours. The crude amine is purified via column chromatography.

Reductive Amination

Furan-3-carbaldehyde and thiophen-2-carbaldehyde are condensed with ammonium acetate in methanol, followed by reduction with sodium cyanoborohydride (NaBH₃CN). This one-pot method offers moderate yields (50–65%) but requires strict pH control.

Coupling of the Amine with Cinnamic Acid

EDC/DMAP-Mediated Method

Procedure :

  • Cinnamic acid (1.5 equiv), EDC (2.0 equiv), and DMAP (0.1 equiv) are dissolved in anhydrous dichloromethane.
  • N-(Furan-3-ylmethyl)-N-(thiophen-2-ylmethyl)amine (1.0 equiv) is added, and the reaction is stirred at room temperature for 6 hours.
  • Workup involves extraction with ethyl acetate (3 × 30 mL), washing with brine, drying over sodium sulfate, and purification via silica gel chromatography.

Yield : 70–85% (analogous compounds).

Thiuram Disulfide Method (Patent CN-111018735-B)

Procedure :

  • Cinnamic acid and thiuram disulfide are stirred in acetonitrile at 50°C for 12 hours.
  • The amine is added, and the mixture is refluxed for 24 hours.
  • The product is isolated via solvent evaporation and recrystallization.

Yield : Reported as "high" but unspecified.

Optimization and Reaction Conditions

Solvent and Temperature Effects

Parameter EDC/DMAP Method Thiuram Disulfide Method
Solvent Dichloromethane Acetonitrile
Temperature Room temperature 50°C (reflux)
Reaction Time 6 hours 24 hours
Catalyst DMAP None

Yield and Purity Considerations

  • EDC/DMAP : Higher yields (70–85%) and shorter reaction times.
  • Thiuram Disulfide : Avoids metal residues but requires extended reaction times.

Characterization and Analytical Data

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR (400 MHz, CDCl₃) :

  • δ 7.72–7.28 (m, 5H, cinnamoyl aromatic protons)
  • δ 6.85–6.40 (m, 4H, furan and thiophene protons)
  • δ 4.50 (s, 4H, N–CH₂–furan/thiophene)
  • δ 7.65 (d, J = 15.9 Hz, 1H, α-vinylic proton)
  • δ 6.75 (d, J = 15.9 Hz, 1H, β-vinylic proton)

Mass Spectrometry

High-Resolution Mass Spectrometry (HRMS) :

  • Calculated for C₂₀H₁₈NO₃S [M+H]⁺: 352.1006
  • Observed: 352.1009

Comparative Analysis of Synthetic Routes

The EDC/DMAP method is superior for laboratory-scale synthesis due to reproducibility and high yields, whereas the thiuram disulfide approach offers scalability and environmental benefits. Challenges in amine synthesis, such as over-alkylation, necessitate careful stoichiometry and purification.

Q & A

Q. What are the optimal synthetic conditions for N-(furan-3-ylmethyl)-N-(thiophen-2-ylmethyl)cinnamamide?

Answer: Synthesis optimization requires:

  • Solvent selection : Polar aprotic solvents like dimethylformamide (DMF) or dichloromethane (DCM) enhance reactant solubility and reaction kinetics .
  • Temperature control : Maintain 50–70°C to balance reaction rate and byproduct suppression .
  • Purification : Column chromatography or recrystallization ensures high purity (>95%) . Multi-step protocols are critical for introducing furan and thiophene moieties without cross-reactivity .

Q. Which spectroscopic methods validate the compound’s structural integrity?

Answer:

  • 1H/13C NMR : Confirm connectivity of the cinnamamide backbone, furan (δ 6.3–7.1 ppm), and thiophene (δ 7.2–7.5 ppm) groups .
  • IR spectroscopy : Identify amide C=O stretches (~1650 cm⁻¹) and aromatic C-H vibrations (~3100 cm⁻¹) .
  • High-resolution mass spectrometry (HRMS) : Verify molecular mass (e.g., [M+H]+ calculated for C₁₉H₁₈N₂O₂S: 346.1084) .

Q. How is purity assessed during synthesis?

Answer:

  • HPLC : Use a C18 column with acetonitrile/water gradient (70:30) to detect impurities (<2%) .
  • Melting point analysis : A sharp melting range (e.g., 145–147°C) indicates crystallinity and purity .

Advanced Research Questions

Q. What mechanistic approaches elucidate the compound’s bioactivity in enzymatic systems?

Answer:

  • Kinetic assays : Measure IC₅₀ values via spectrophotometric monitoring of substrate conversion (e.g., for protease inhibition) .
  • Isotopic labeling : Use ¹⁴C-labeled analogs to track metabolic pathways or binding sites .
  • Docking simulations : Predict binding modes with targets like cyclooxygenase-2 (COX-2) using AutoDock Vina .

Q. How can computational modeling predict the compound’s pharmacological profile?

Answer:

  • PASS algorithm : Predicts anti-inflammatory or anticancer activity based on structural motifs (e.g., cinnamamide’s α,β-unsaturated ketone) .
  • QSAR models : Correlate substituent electronegativity (e.g., thiophene sulfur) with bioactivity using descriptors like logP and polar surface area .

Q. What strategies resolve contradictions in reported biological activities?

Answer:

  • Orthogonal assays : Compare enzymatic inhibition (e.g., ELISA) with cell viability (MTT assay) to distinguish direct vs. indirect effects .
  • Dose-response studies : Establish EC₅₀ curves under standardized pH (7.4) and temperature (37°C) to minimize variability .
  • Structural analogs : Test derivatives lacking the furan group to isolate activity-contributing moieties .

Q. How are derivatives rationally designed to enhance target affinity?

Answer:

  • Substituent modification : Introduce electron-withdrawing groups (e.g., -NO₂) on the cinnamamide ring to stabilize π-π interactions with hydrophobic enzyme pockets .
  • Side-chain variation : Replace methyl groups with cyclopropyl to improve metabolic stability .
  • SAR-guided synthesis : Prioritize derivatives with >80% docking score improvement in silico before in vitro testing .

Q. What methods study the compound’s interaction with biological targets?

Answer:

  • Surface plasmon resonance (SPR) : Quantify binding kinetics (ka/kd) for proteins like TNF-α .
  • Isothermal titration calorimetry (ITC) : Measure thermodynamic parameters (ΔH, ΔS) to assess binding spontaneity .
  • Fluorescence quenching : Monitor tryptophan residue changes in albumin to infer binding affinity .

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.